Norpluviine

説明

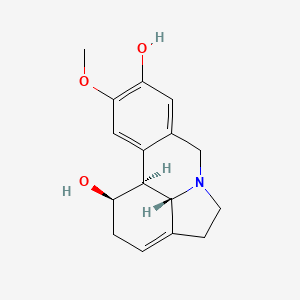

Structure

2D Structure

3D Structure

特性

CAS番号 |

517-99-7 |

|---|---|

分子式 |

C16H19NO3 |

分子量 |

273.33 g/mol |

IUPAC名 |

(1S,15R,16S)-4-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-5,15-diol |

InChI |

InChI=1S/C16H19NO3/c1-20-14-7-11-10(6-13(14)19)8-17-5-4-9-2-3-12(18)15(11)16(9)17/h2,6-7,12,15-16,18-19H,3-5,8H2,1H3/t12-,15-,16-/m1/s1 |

InChIキー |

KYCRETLRESMMIM-DAXOMENPSA-N |

異性体SMILES |

COC1=C(C=C2CN3CCC4=CC[C@H]([C@H]([C@@H]43)C2=C1)O)O |

正規SMILES |

COC1=C(C=C2CN3CCC4=CCC(C(C43)C2=C1)O)O |

製品の起源 |

United States |

Iii. Chemical Synthesis of Norpluviine and Its Analogues

Strategies for Total Synthesis

The different modes of this coupling reaction give rise to the diverse skeletons found within this alkaloid family. ptbioch.edu.pl

Para-ortho' coupling leads to the galanthamine-type skeleton. ptbioch.edu.plnih.govfrontiersin.org

Para-para' coupling results in the crinine (B1220781) and maritidine (B1251502) skeletons. ptbioch.edu.pl

Ortho-para' coupling produces the lycorine (B1675740) skeleton. ptbioch.edu.pl

Early synthetic efforts, pioneered by Barton and coworkers, successfully applied this biomimetic oxidative coupling to achieve the synthesis of racemic galanthamine (B1674398). chim.it These approaches typically involve the use of strong oxidizing agents to mimic the enzymatic process. acs.org Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), have been shown to be effective in promoting this key cyclization, offering a less toxic alternative to heavy metal oxidants. acs.org

Table 1: Oxidative Coupling Reactions in Biomimetic Syntheses

| Oxidizing Agent | Substrate | Product Skeleton | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium ferricyanide | N-Carbethoxynorbelladine | Galanthamine | Low | chim.it |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Norbelladine (B1215549) derivatives | Spirodienone intermediate | up to 85% | acs.org |

| Manganese(III) acetylacetonate | Chiral ester of norbelladine | Galanthamine | 49% | chim.it |

Non-biomimetic strategies offer greater flexibility in synthetic design, unbound by the constraints of biosynthetic pathways. researchgate.netrsc.org These approaches have led to the development of innovative methods for constructing the key structural features of norpluviine and its analogues.

A significant challenge in the synthesis of many Amaryllidaceae alkaloids, including those of the crinine-type, is the construction of the all-carbon quaternary center. nih.govscispace.comresearchgate.netbeilstein-journals.orgresearchgate.netnih.govchemrxiv.orgorganic-chemistry.org This sterically hindered motif requires carefully designed synthetic strategies. beilstein-journals.org

One successful approach involves the α-arylation of cyclohexanone (B45756) derivatives, which can then be elaborated into the characteristic hydroindole core of crinine alkaloids. nih.gov Other methods include:

Michael Addition: Asymmetric Michael additions to α,β-unsaturated aldehydes have been used to create the quaternary stereocenter. researchgate.net

Allylic Alkylation: Palladium-catalyzed enantioselective allylic alkylation provides a powerful tool for constructing this challenging feature. researchgate.net

Radical Cyclization: Carbon-centered radical additions offer a means to form the C-C bond at the quaternary center with reduced steric hindrance. beilstein-journals.org

Dearomatization reactions are powerful tools in total synthesis, allowing for the conversion of flat, aromatic starting materials into complex, three-dimensional structures. nih.govunipv.itnih.gov In the context of Amaryllidaceae alkaloid synthesis, dearomatization can be employed to generate key carbocyclic intermediates. researchgate.netresearchgate.net

For instance, the total synthesis of lycoricidine (B35470) and narciclasine (B1677919) has been achieved using an arenophile-mediated dearomative dihydroxylation of bromobenzene. researchgate.netresearchgate.net This strategy provides access to highly functionalized cyclohexene (B86901) and cyclohexadiene intermediates that are crucial for building the alkaloid core. researchgate.net Other dearomatization methods used in complex natural product synthesis include Birch reduction and oxidative dearomatization. unipv.it

Modern synthetic methods have introduced novel disconnections for the synthesis of Amaryllidaceae alkaloids. Alkyne-based strategies, for example, have been employed in the non-biomimetic total synthesis of various indole (B1671886) alkaloids, showcasing the versatility of alkynes in constructing complex core structures. rsc.org

Reductive radical spirocyclization represents another innovative approach. researchgate.netresearchgate.netacs.orgnih.gov This methodology has been successfully applied to the total synthesis of zephycarinatines C and D, which are plicamine-type alkaloids. researchgate.netresearchgate.net A key step in this synthesis is a visible-light-mediated photoredox-catalyzed reductive ipso-cyclization to construct the spirocyclic core. researchgate.net This type of radical cyclization has also been used in the synthesis of other complex natural products, such as asperparaline C. acs.org

Non-Biomimetic Approaches

Dearomatization Strategies

Synthetic Methodologies for Related Amaryllidaceae Alkaloid Skeletons

The diverse structures within the Amaryllidaceae family have spurred the development of a wide array of synthetic strategies. sioc-journal.cnnih.govanr.fr

Crinine-type alkaloids: The synthesis of the crinine skeleton often involves the construction of a hydroindole core. nih.gov Muxfeldt's early synthesis of (±)-crinine utilized a reaction between a β-keto-ester and nitrous acid, followed by reduction. nih.gov More contemporary methods employ iridium-catalyzed asymmetric hydrogenation of racemic cycloenones to achieve stereodivergent resolution and access various crinine-type alkaloids. scispace.comrsc.org

Lycorine-type alkaloids: These alkaloids possess a pyrrolo[d,e]phenanthridine core. uni-hannover.de Synthetic strategies often feature radical cyclizations and palladium-catalyzed C-H alkylation. researchgate.net The synthesis of γ-lycorane, for example, has been achieved through various methods, including electrophilic arylation, Bischler-Napieralski cyclization, and Pictet-Spengler cyclization. nih.gov

Galanthamine-type alkaloids: Besides the biomimetic oxidative coupling, non-biomimetic routes have been developed. An intramolecular phenolate (B1203915) alkylation strategy has been reported to avoid the often low-yielding phenolic oxidation step.

Haemanthamine (B1211331) and Montanine-type alkaloids: The montanine (B1251099) skeleton can be accessed through an intramolecular rearrangement of haemanthamine, which is readily available from plant sources. mdpi.com

Table 2: Key Reactions in the Synthesis of Amaryllidaceae Alkaloid Skeletons

| Alkaloid Skeleton | Key Synthetic Reaction | Description | Reference |

|---|---|---|---|

| Crinine | Iridium-catalyzed asymmetric hydrogenation | Stereodivergent resolution of racemic cycloenones to produce enantiopure crinine alkaloids. | scispace.comrsc.org |

| Lycorine | Radical cyclization | Bu3SnH-mediated radical cyclization to form the pentacyclic core. | researchgate.net |

| Galanthamine | Intramolecular phenolate alkylation | Formation of the cross-conjugated cyclohexadienone intermediate, avoiding oxidative coupling. | |

| Montanine | Intramolecular rearrangement | Semisynthetic approach starting from the more abundant haemanthamine. | mdpi.com |

Chemo- and Enantioselective Methodologies in Natural Product Synthesis

The asymmetric synthesis of Amaryllidaceae alkaloids, including this compound, presents a significant challenge to synthetic organic chemists due to the stereochemically complex and densely functionalized core structures. A key structural feature of many of these alkaloids is the presence of an all-carbon quaternary stereocenter, the construction of which in an enantioselective manner is a focal point of modern synthetic strategies. To address these challenges, a variety of chemo- and enantioselective methodologies have been developed, ranging from biocatalysis and chemoenzymatic strategies to transition-metal catalysis and organocatalysis. These methods aim to provide efficient and stereocontrolled access to the core scaffolds of these natural products.

Chemoenzymatic approaches, in particular, have proven to be powerful in the synthesis of Amaryllidaceae alkaloids. These methods leverage the high selectivity of enzymes for certain transformations, often providing access to chiral building blocks that are difficult to obtain through traditional chemical means. For instance, the use of dioxygenase enzymes to create cis-1,2-dihydrocatechol intermediates from simple aromatic precursors is a well-established strategy. These chiral diols can then be elaborated through a series of chemical steps to afford complex natural products. This approach has been successfully applied to the synthesis of various Amaryllidaceae alkaloids, such as ent-lycoricidine, and provides a general platform for accessing different members of this family. colostate.eduanu.edu.au

Transition-metal-catalyzed reactions have also been instrumental in the enantioselective synthesis of these alkaloids. A notable example is the iridium-catalyzed asymmetric hydrogenation of racemic cycloenones. semanticscholar.orgrsc.org This method allows for a stereodivergent resolution, providing access to both enantiomers of the crinine skeleton with high enantioselectivity. The utility of this strategy has been demonstrated in the synthesis of 24 different crinine-type alkaloids and their analogues. semanticscholar.orgrsc.org

Organocatalysis has emerged as another powerful tool, enabling the enantioselective construction of key structural motifs found in Amaryllidaceae alkaloids. For example, organocatalytic Michael additions have been employed to create the arylic all-carbon quaternary stereocenter, a crucial step in the synthesis of optically pure cis-aryl hydroindole alkaloids. Furthermore, organocatalytic strategies have been developed for the synthesis of γ-amino acid precursors, which are valuable building blocks for various natural products. thieme.de

The following table summarizes some of the key chemo- and enantioselective methods employed in the synthesis of Amaryllidaceae alkaloid cores and related structures.

| Methodology | Key Transformation | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Yield | Reference |

| Chemoenzymatic Synthesis | Dihydroxylation of Bromobenzene | E. coli JM109 (pDTG601) | cis-1,2-Dihydrocatechol | >99% | N/A | nih.gov |

| Iridium-Catalyzed Asymmetric Hydrogenation | Stereodivergent resolution of racemic cycloenones | Iridium complex with chiral ligand | Crinine-type alkaloids | High | High | semanticscholar.orgrsc.org |

| Organocatalytic Michael Addition | Addition of α-cyanoketones to acrylates | Bifunctional organocatalyst | cis-Aryl hydroindole alkaloids | High | Good | N/A |

| Eschenmoser–Claisen Rearrangement | Rearrangement of allylic alcohols | N,N-dimethylacetamide dimethyl acetal | All-carbon quaternary stereocenter | N/A (racemic, but adaptable to enantioselective) | Good | scispace.com |

Detailed research findings have highlighted the efficiency and selectivity of these methods. For example, the chemoenzymatic total synthesis of (+)-amabiline, a crinine-type alkaloid, utilized an enzymatically derived cis-1,2-dihydrocatechol as a chiral starting material. acs.org This precursor was then converted over 15 steps, involving key transformations such as an Eschenmoser-Claisen rearrangement and a Pictet-Spengler cyclization, to afford the final product. acs.org This synthesis demonstrates the power of combining enzymatic and chemical reactions to achieve a complex molecular target.

In the realm of transition-metal catalysis, a bioinspired enantioselective synthesis of crinine-type alkaloids was developed using an iridium-catalyzed asymmetric hydrogenation of racemic cycloenones. semanticscholar.orgrsc.org This strategy mimics the enzymatic reduction and resolution of racemic substrates. The method proved to be highly efficient, enabling the synthesis of a large number of crinine-type alkaloids and their analogues in a concise manner with high yields and enantioselectivities. semanticscholar.orgrsc.org

Furthermore, multicomponent strategies have been developed to rapidly assemble the core structures of crinane and haemanthamine. nih.gov These approaches offer a high degree of modularity, allowing for the diastereoselective construction of the natural product cores and providing a platform for the synthesis of various analogues for structure-activity relationship studies. nih.gov The stereoselective installation of the quaternary center and hydroxyl group in these strategies overcomes significant challenges in the synthesis of these natural product families. nih.gov

Iv. Structure Activity Relationship Sar Studies of Norpluviine

Elucidation of Key Functional Groups and Structural Motifsacs.orgresearchgate.net

The presence and position of hydroxyl, methoxy (B1213986), and unsaturated groups on the norpluviine scaffold and its analogues have a significant impact on their biological profiles.

Hydroxyl Groups: For alkaloids with a lycorine-type ring structure, which is related to this compound, the hydroxyl groups at positions C1 and C2 have been identified as essential for potent antiviral activity. acs.org

Methoxy Groups: The substitution and position of methoxy groups also play a key role. For instance, in haemanthamine (B1211331), a related Amaryllidaceae alkaloid, the C3 methoxy group is required for its activity against the Dengue virus. rsc.org Furthermore, the highly potent anticoronaviral compound amarbellisine, an analogue of the lycorine (B1675740) family, features a methoxy group at the C2 position. acs.org

Unsaturated Groups: The double bond between C3 and C4 in lycorine derivatives has been shown to be important for their antiviral activity. acs.org

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of this compound and related alkaloids, as it affects their binding to specific protein targets. libretexts.orgnih.gov

The biosynthesis of lycorine from this compound involves a stereospecific hydroxylation at the C-2 position. rsc.org Tracer experiments have demonstrated that the hydrogen atom added at C-2 during the formation of this compound is the same one that is stereospecifically removed during its conversion to lycorine. rsc.org This hydroxylation process occurs with at least a partial inversion of the configuration at C-2, suggesting a highly controlled enzymatic mechanism, possibly involving an epoxide intermediate followed by an allylic rearrangement. rsc.orgrsc.org

The stereochemistry of the ethanol (B145695) bridge in lycorine-type alkaloids is also crucial. An α-configured ethanol bridge was found to be necessary for binding to ribosomal RNA (rRNA). rsc.org The significance of stereochemistry is further highlighted by the observation that epimers of active compounds, such as (-)-2-epi-pseudolycorine and 2-epi-lycorine, displayed only weak antiviral activity against SARS-CoV-2. acs.org

The formation of a methylenedioxy bridge is a key structural modification in the biosynthetic pathway leading from this compound to other active alkaloids like caranine (B1212974) and lycorine. rsc.orguqtr.ca This cyclization reaction, which forms a five-membered ring, is believed to be catalyzed by cytochrome P450 enzymes. researchgate.netnih.gov

SAR studies have firmly established that the closure of the methylenedioxy bridge is an essential requirement for the antiviral activity of lycorine-type alkaloids. acs.org Compounds within this family that lack this structural feature were found to be inactive. acs.org

Influence of Ring Stereochemistry (e.g., C-2, C-1 Chirality in Related Alkaloids)

Analogues and Derivatives in SAR Investigationswikipedia.orgresearchgate.netresearchgate.net

The study of analogues and derivatives is a cornerstone of SAR analysis. nih.gov While this compound itself has shown weak anti-SARS-CoV-2 activity, the evaluation of a comprehensive panel of related Amaryllidaceae alkaloids has provided significant insights into the structural requirements for antiviral efficacy. acs.org Semisynthetic analogues are often prepared from more abundant natural alkaloids like lycorine and haemanthamine to explore the SAR further. karolinum.cz this compound diacetate is an example of a derivative that has been synthesized. mdpi.com

The table below summarizes the anticoronaviral activity of several Amaryllidaceae alkaloids, highlighting the structural variations that influence their potency.

| Compound | Alkaloid Ring Type | Anti-HCoV-OC43 Activity (EC₅₀) | Key Structural Features |

|---|---|---|---|

| This compound | Lycorine | Weak Activity | Lacks methylenedioxy bridge |

| Lycorine | Lycorine | Potent (0.5 µM) | Methylenedioxy bridge, C1/C2-OH |

| Amarbellisine | Lycorine | Highly Potent (0.2 µM) | Methylenedioxy bridge, C2-OCH₃ |

| (-)-2-epi-Pseudolycorine | Lycorine | Weak Activity | Epimer of active compounds |

| Haemanthamine | Haemanthamine | Potent (0.6 µM) | - |

| Crinamine | Crinine (B1220781) | Potent (0.5 µM) | - |

| Pancracine | Montanine (B1251099)/Crinine | Potent (0.8 µM) | - |

Data sourced from a study on Amaryllidaceae alkaloids against coronaviruses. acs.org EC₅₀ represents the concentration required to inhibit viral replication by 50%.

Mechanistic Insights Derived from SAR Analysiscuni.cz

SAR analyses not only identify essential structural features but also provide valuable clues about the potential mechanisms of action. cuni.cz For lycorine-type alkaloids, the essential pharmacophores—the methylenedioxy bridge and the C1/C2 hydroxyl groups—are thought to be involved in direct interactions with viral targets. acs.org

It is proposed that these structural motifs may bind to amino acid residues within the active sites of critical viral enzymes, such as RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro). acs.org Another proposed mechanism involves interaction with the ribosomal frameshifting element of SARS-CoV-2. acs.org Specifically, the aromatic ring that is fused to the methylenedioxy bridge has been implicated in π-stacking interactions within a cleft of the 25S ribosomal RNA. acs.org Furthermore, studies have shown that the α-configured ethanol bridge, a key stereochemical feature, is required for this rRNA binding. rsc.org

Beyond direct target binding, SAR studies suggest that many antiviral Amaryllidaceae alkaloids may act by modulating host cell pathways. A significant number of these active compounds have been found to selectively induce the expression of genes associated with the integrated stress response, a cellular defense mechanism. acs.org

V. Molecular Mechanisms and Cellular Targets of Norpluviine and Amaryllidaceae Alkaloids

General Overview of Amaryllidaceae Alkaloid Bioactivity Profiles

Amaryllidaceae alkaloids are a structurally diverse class of natural products known for a wide array of pharmacological activities. rsc.orgoup.com These compounds, isolated from plants of the Amaryllidaceae family, have demonstrated significant potential in various therapeutic areas. mdpi.commdpi.com Their bioactivity profiles are extensive, encompassing antiviral, anti-cancer, acetylcholinesterase inhibitory, antiparasitic, antifungal, and antibacterial properties. rsc.orgoup.commdpi.commdpi.com

The broad-spectrum antiviral activity is a hallmark of many Amaryllidaceae alkaloids, with compounds like lycorine (B1675740) and hemanthamine (B72866) showing efficacy against viruses such as influenza. oup.com Their anticancer effects are also well-documented, with mechanisms including the induction of apoptosis and cell cycle arrest in cancer cells. ub.edu For instance, lycorine has been shown to suppress the growth of leukemia cells by arresting the cell cycle at the G2/M phase. ub.edu

Furthermore, certain alkaloids from this family, notably galanthamine (B1674398), are established inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. mdpi.comfrontiersin.org This has led to the clinical use of galanthamine for the symptomatic treatment of this neurodegenerative disorder. frontiersin.org The antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria, is another significant aspect of their bioactivity. mdpi.commdpi.com

The structural diversity of these alkaloids, which are classified into several types such as lycorine, galanthamine, and crinine (B1220781), contributes to their varied biological effects. oup.commdpi.comnih.gov This diversity arises from different oxidative coupling patterns of the common precursor, O-methylnorbelladine. mdpi.com

Proposed Molecular Targets and Signaling Pathways

The therapeutic potential of Amaryllidaceae alkaloids is rooted in their ability to interact with specific molecular targets and modulate key cellular signaling pathways. Research suggests that their broad bioactivity is not merely a result of direct interaction with viral or pathogenic proteins but also involves the intricate modulation of host cellular processes.

Interaction with Host Factors

A growing body of evidence suggests that the broad-spectrum antiviral activity of many Amaryllidaceae alkaloids, including compounds structurally related to Norpluviine, may be attributed to their interaction with host cellular factors rather than direct engagement with viral proteins. acs.org This hypothesis is supported by the wide range of unrelated RNA viruses that are susceptible to these alkaloids. acs.org By targeting host components essential for viral replication, these compounds can effectively inhibit the life cycle of various viruses. For instance, some Amaryllidaceae alkaloids have been proposed to interact with the host ribosome, a critical component for both host and viral protein synthesis. acs.org This interaction can disrupt viral translation and, consequently, replication. The ability to modulate host factors provides a strategic advantage, as it may reduce the likelihood of the virus developing resistance through mutations in its own proteins. nih.gov

Modulation of Cellular Processes (e.g., Integrated Stress Response)

Amaryllidaceae alkaloids can exert their effects by modulating fundamental cellular processes, a key example being the Integrated Stress Response (ISR). The ISR is a conserved signaling pathway that cells activate in response to a variety of stressors, including viral infection, nutrient deprivation, and the accumulation of unfolded proteins. nih.govembopress.orgwikipedia.org Activation of the ISR leads to a global reduction in protein synthesis while selectively promoting the translation of specific mRNAs that aid in cellular recovery and stress adaptation. nih.govembopress.org

This pathway is initiated by the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). nih.govfrontiersin.org This phosphorylation event is a central control point, and by influencing it, Amaryllidaceae alkaloids can profoundly impact cell fate. embopress.orgwikipedia.org The modulation of the ISR can lead to various outcomes, including the inhibition of viral replication, which often relies on the host's translational machinery, or the induction of apoptosis in cancer cells that are already under significant stress. frontiersin.orgembopress.org The ability of these alkaloids to influence such a central cellular control mechanism underscores their potential as therapeutic agents. Other cellular processes that can be modulated include those regulated by polyamines and protein acetylation. nih.govnih.gov

Engagement with Enzyme Systems (e.g., Viral Proteases, Polymerases in Related Alkaloids)

While interaction with host factors is a significant mechanism, some Amaryllidaceae alkaloids have also been shown to directly engage with viral enzyme systems. For instance, in silico and in vitro studies have suggested that lycorine, a well-studied Amaryllidaceae alkaloid, can interact with viral enzymes such as proteases and polymerases. acs.org For example, lycorine has been reported to interact with the RNA-dependent RNA polymerase of the Zika virus, thereby inhibiting its function. rsc.org

The biosynthesis of Amaryllidaceae alkaloids themselves involves a complex network of enzymes, primarily from the cytochrome P450 family, which catalyze the crucial oxidative coupling steps that lead to the diverse alkaloid skeletons. mdpi.comnih.govfrontiersin.orgresearchgate.net Understanding these enzymatic pathways is not only crucial for the potential biotechnological production of these compounds but also provides insights into the types of chemical structures that can be generated. nih.govnih.gov The enzymatic machinery of the plant host, such as norbelladine (B1215549) synthase and noroxomaritidine/norcraugsodine reductase, plays a fundamental role in creating the precursor common to all Amaryllidaceae alkaloids. frontiersin.org

In Silico and In Vitro Approaches to Target Identification

Identifying the precise molecular targets of compounds like this compound is a critical step in understanding their mechanism of action and for further drug development. This is often achieved through a combination of computational (in silico) and experimental (in vitro) methods. nuvisan.comconceptlifesciences.com

In silico approaches, such as molecular docking and virtual screening, allow researchers to predict how a compound might interact with a vast library of known protein structures. pharmidex.commdpi.comaboutscience.eu These computational tools can simulate the binding of a ligand (like this compound) to a potential protein target, providing insights into the binding affinity and the specific interactions that might occur. mdpi.com This can help to prioritize potential targets for further experimental validation and can also be used to virtually screen large compound libraries for potential hits against a specific target. pharmidex.commdpi.com For example, in silico screening has been used to identify potential inhibitors of the human norovirus RdRp protein. mdpi.com

Following computational predictions, in vitro studies are essential to validate these findings and to functionally characterize the interaction. nuvisan.comconceptlifesciences.com These experimental assays can range from biochemical assays that measure the direct inhibition of an enzyme's activity to cell-based assays that assess the compound's effect on a specific cellular pathway or process. conceptlifesciences.com Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knockdown or knockout a potential target gene to see if it phenocopies the effect of the compound, thereby providing strong evidence for a specific target. nuvisan.com The combination of in silico prediction and in vitro validation provides a powerful strategy for the identification and confirmation of the molecular targets of bioactive compounds like this compound. nih.gov

Vi. Advanced Analytical Methodologies in Norpluviine Research

Extraction and Purification Techniques for Complex Alkaloids

The initial step in studying norpluviine from natural sources, such as plants from the Hippeastrum or Lycoris genera, involves its extraction from the plant matrix. scielo.brmdpi.com Standard methods for Amaryllidaceae alkaloids include traditional techniques like percolation and Soxhlet extraction. umlub.pl Modern, more efficient methods such as ultrasonic-assisted extraction and microwave-assisted extraction are also employed to enhance the extraction yield and reduce the consumption of organic solvents. umlub.plfrontiersin.org Green extraction techniques, including supercritical fluid extraction (SFE) with CO2, are gaining traction due to their efficiency and environmentally friendly nature. chemmethod.com

Following extraction, the crude alkaloid mixture undergoes a series of purification steps. This typically begins with liquid-liquid extraction to partition the alkaloids from other plant constituents. umlub.pl Further purification is achieved through various chromatographic techniques. Column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is a fundamental step. scispace.commdpi.com More advanced methods, such as medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC), are often necessary to isolate pure this compound from a complex mixture of structurally related alkaloids. mdpi.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is the cornerstone for determining the intricate molecular structure of this compound. youtube.com It involves the interaction of electromagnetic radiation with the molecule to obtain a unique spectral fingerprint. youtube.com

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. oup.comresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are utilized to map out the complete carbon skeleton and the relative stereochemistry of the molecule. rsc.orgscispace.com

¹H NMR provides information about the chemical environment and connectivity of protons. For crinine-type alkaloids like this compound, characteristic signals include those for aromatic protons, olefinic protons, and various methine and methylene (B1212753) groups within the tetracyclic ring system. clockss.orgub.edu ¹³C NMR complements this by providing the number of distinct carbon atoms and their chemical shifts, which are indicative of their functional groups. clockss.org For instance, the ¹³C NMR spectrum of O-demethyllycoramine, a related alkaloid, shows characteristic peaks for its complex ring structure. clockss.org

Table 1: Illustrative ¹H and ¹³C NMR Data for Crinine-Type Alkaloids Note: The following data is representative of the crinine (B1220781) skeleton and not specific to this compound, as detailed public data is limited. Chemical shifts (δ) are in ppm.

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

|---|---|---|

| H-1 | ~6.54 (d) | ~128.0 |

| H-2 | ~6.21 (d) | ~125.0 |

| H-3 | ~3.84 (m) | ~70.0 |

| H-4a | - | ~90.1 |

| H-6α | ~4.19 (d) | ~58.3 |

| H-6β | ~3.77 (d) | ~58.3 |

| H-7 | ~6.55 (s) | ~105.0 |

| H-10 | ~6.63 (s) | ~108.0 |

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound. ebi.ac.uk In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured. scielo.br High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly coupled with MS for the analysis of Amaryllidaceae alkaloids. scispace.com The fragmentation patterns observed in the mass spectrum provide valuable structural information, particularly about the different skeletal types of these alkaloids. scielo.br

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. sevenstarpharm.com The resulting spectrum provides information about the electronic transitions within the molecule, which is particularly useful for identifying chromophores. For crinine-type alkaloids like this compound, which contain a methylenedioxyphenyl chromophore, the UV spectrum shows characteristic absorption maxima. clockss.org For example, a related alkaloid, squamigine, exhibits UV absorption bands at 292.0, 237.5, and 204.5 nm, which are typical for this class of compounds. clockss.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The IR spectrum of a crinine-type alkaloid will show characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) bonds. clockss.orgmdpi.com Raman spectroscopy, another vibrational spectroscopy technique, can provide complementary information and is particularly useful for analyzing molecular structure and polymorphs. sevenstarpharm.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. bioanalysis-zone.com It is fundamental to both the isolation of this compound and its quantitative analysis. bnmv.ac.in

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantification of Amaryllidaceae alkaloids. mdpi.comresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating these compounds. mdpi.com HPLC can be coupled with various detectors, such as a photodiode array (PDA) detector for UV-Vis spectral data or a mass spectrometer (LC-MS) for mass data, providing a powerful analytical tool. nih.gov

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another key technique, especially for the analysis of volatile or derivatized alkaloids. internationaljournalcorner.cominternationaljournalcorner.com GC-MS allows for the rapid identification of known alkaloids in a plant extract through comparison of their retention times and mass fragmentation patterns with those in established databases. scielo.brscispace.com This "dereplication" process is highly efficient for screening plant extracts before undertaking large-scale isolation. scielo.br

More recent advancements include the use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (e.g., QTOF-MS or Orbitrap-MS), which offers even greater resolution and sensitivity for analyzing complex alkaloid profiles. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their migration in an electric field. libretexts.org These methods are particularly useful for charged molecules like alkaloids.

Capillary Electrophoresis (CE) is a high-resolution separation technique performed in a narrow-bore capillary tube. libretexts.org Analytes are separated based on their differential migration in an electrolyte solution under the influence of a high-voltage electric field. researchgate.net The separation is driven by two main factors: the electrophoretic mobility of the analyte and the electroosmotic flow of the buffer solution. libretexts.org

CE offers several advantages, including high efficiency, short analysis times, and the requirement for only small sample volumes. researchgate.net It has been successfully applied to the separation of a wide range of molecules, including alkaloids. gwu.edu The technique's ability to separate compounds based on their charge-to-size ratio makes it a suitable method for analyzing this compound and distinguishing it from other structurally similar alkaloids. libretexts.org

Microcapillary electrophoresis is a miniaturized form of capillary electrophoresis, utilizing even smaller capillaries and sample volumes. This technique has been employed in the analysis of single cells. gwu.edu For instance, a microcapillary can be inserted into a single cell to analyze its contents, providing a detailed profile of the chemical constituents within that individual cell. gwu.edu This approach has been used to detect alkaloids like this compound in the epidermal cells of Narcissus pseudonarcissus, showcasing the technique's high sensitivity and spatial resolution. gwu.edu

Capillary Electrophoresis (CE)

Other Advanced Techniques for Characterization

Beyond the primary chromatographic and electrophoretic methods, a range of other advanced analytical techniques can be employed for a more comprehensive characterization of this compound. These techniques provide detailed information about the molecule's physical and chemical properties.

Advanced characterization techniques can include methods such as:

X-ray Crystallography: To determine the precise three-dimensional atomic structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed structure and connectivity of atoms within the molecule.

Infrared (IR) and Raman Spectroscopy: To identify functional groups present in the molecule based on their vibrational modes. mdpi.com

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of this compound with very high accuracy.

These techniques, often used in combination, provide a powerful arsenal (B13267) for the unambiguous identification and detailed structural characterization of this compound, contributing to a deeper understanding of its chemical nature.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Lycorine (B1675740) |

| Galanthamine (B1674398) |

| Vittatine |

| Narcissidine |

| Polyethylene |

| Polyvinyl chloride |

| Polypropylene |

| Polyethylene terephthalate |

| Polyamide |

| Polymethylmethacrylate |

| Succinate |

| Methylmalonate |

| Carbon |

Mass Photometry

Mass photometry (MP) is a cutting-edge analytical technique that measures the mass of individual molecules in their native state in solution. sepscience.comrefeyn.com The method works by detecting the light scattered by single molecules as they land on a glass surface. refeyn.com The intensity of this scattered light interferes with reflected light from the surface, and this interference signal is directly proportional to the molecule's mass. refeyn.comresearchgate.net This allows for the creation of a mass distribution histogram for the sample, revealing the masses of different species present and their relative abundance. refeyn.com

A key advantage of mass photometry is its ability to analyze biomolecules without the need for labels, in a variety of buffers, and using very small sample volumes (typically <10 µL) at low concentrations (pM to nM range). refeyn.comresearchgate.net The technique is highly sensitive to low-abundance populations within a sample and can accurately characterize sample purity and heterogeneity. sepscience.comresearchgate.net Measurements are rapid, often taking less than five minutes. oup.com

In the context of this compound research, mass photometry could be a powerful tool for:

Assessing Purity and Homogeneity: Determining the mass of the this compound monomer and identifying the presence of any oligomers or aggregates in solution.

Studying Interactions: Quantifying the binding of this compound to target proteins or other biomolecules by observing the mass shift upon complex formation. the-scientist.com

Investigating Oligomerization: Analyzing the distribution of monomers, dimers, trimers, and larger aggregates, which is crucial for understanding its behavior in solution. the-scientist.com

The typical mass range for standard mass photometers is from approximately 30 kDa to 5 MDa. refeyn.com

Table 1: Hypothetical Mass Photometry Analysis of a this compound Sample

| Species Observed | Measured Mass (kDa) | Relative Abundance (%) | Interpretation |

| Peak 1 | 285.3 | 92.5 | Putative this compound Monomer |

| Peak 2 | 570.6 | 6.8 | Putative this compound Dimer |

| Peak 3 | >800 | 0.7 | Higher-order Aggregates |

Dynamic Light Scattering

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. horiba.commalvernpanalytical.com The method is based on the principle of Brownian motion, the random movement of particles due to collisions with solvent molecules. anton-paar.com Smaller particles move more rapidly than larger ones. anton-paar.com

In a DLS experiment, a laser illuminates the sample, and the scattered light from the moving particles is detected by a photodetector. norlab.com The random movement of the particles causes fluctuations in the intensity of the scattered light over time. norlab.com By analyzing the rate of these fluctuations using an autocorrelator, the diffusion coefficient of the particles can be determined. norlab.com The hydrodynamic diameter (the size of a hypothetical sphere that diffuses at the same rate as the particle) is then calculated using the Stokes-Einstein equation. horiba.comanton-paar.com

DLS is widely applied in pharmaceutical and biomedical research for characterizing nanoparticles, polymers, and biomolecules like proteins. norlab.comresearchgate.net For a compound like this compound, DLS would be particularly useful for:

Aggregation Studies: Monitoring the formation and size of aggregates over time or under different buffer conditions.

Formulation Analysis: Characterizing this compound when encapsulated in delivery systems like liposomes or nanoparticles. norlab.com

Stability Assessment: Detecting the onset of aggregation as an indicator of sample instability. malvernpanalytical.com

The technique is best suited for particles in the submicron range, typically from less than a nanometer to several micrometers. malvernpanalytical.comanton-paar.com The results provide the mean particle size and a polydispersity index (PDI), which indicates the breadth of the size distribution.

Table 2: Example Dynamic Light Scattering Data for a this compound Solution

| Parameter | Value | Interpretation |

| Z-Average Diameter (d.nm) | 155.4 | Average hydrodynamic size of particles in the sample. |

| Polydispersity Index (PDI) | 0.21 | Indicates a moderately uniform particle size distribution. |

| Peak 1 Diameter (d.nm) | 149.8 | Represents the primary particle population size. |

| Peak 1 Intensity (%) | 98.2 | The primary population is the dominant species. |

| Peak 2 Diameter (d.nm) | 4950.1 | Represents a minor population of large aggregates. |

| Peak 2 Intensity (%) | 1.8 | The aggregate population is present in very low amounts. |

Scanning Electron Microscopy

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of high-energy electrons to generate high-resolution images of a sample's surface. carleton.edunanoscience.com As the electron beam scans across the specimen, it interacts with the atoms in the sample, producing various signals. carleton.edu The most common signals used for imaging are secondary electrons and backscattered electrons.

Secondary Electrons (SE): These are low-energy electrons ejected from the atoms near the sample's surface. They are highly sensitive to surface topography, providing detailed textural information. nanoscience.com

Backscattered Electrons (BSE): These are high-energy electrons from the primary beam that are reflected or scattered back from the sample. The intensity of the BSE signal is related to the atomic number of the elements in the sample, allowing for the differentiation of phases with different compositions. carleton.edu

SEM provides information on external morphology (texture), chemical composition (when combined with Energy-Dispersive X-ray Spectroscopy, EDS), and the crystalline structure of materials. carleton.edumdpi.com In natural product and alkaloid research, SEM is invaluable for visualizing the physical form of isolated compounds. acs.orgukzn.ac.za

For this compound, SEM analysis could be employed to:

Characterize Crystal Morphology: Examine the shape, size, and surface features of this compound crystals after purification.

Analyze Solid Formulations: Investigate the morphology of this compound in a powdered or lyophilized state.

Study Phase Purity: Identify the presence of different crystalline forms or amorphous material within a solid sample. carleton.edu

Table 3: Potential Morphological Observations of a Crystalline this compound Sample via SEM

| Feature | Observation | Significance |

| Crystal Habit | Acicular (needle-like) crystals | Indicates a specific internal arrangement of the molecules. |

| Crystal Size | Ranging from 50-200 µm in length | Provides data on the particle size distribution in the solid state. |

| Surface Texture | Smooth facets with well-defined edges | Suggests a high degree of crystallinity and purity. |

| Aggregation | Crystals observed in clustered agglomerates | Information relevant to powder flow and handling properties. |

Vii. Applications and Biotechnological Potential

Metabolic Engineering for Amaryllidaceae Alkaloid Production

The production of Amaryllidaceae alkaloids (AAs) from natural plant sources is often inefficient due to low yields, slow growth of the plants, and complex purification processes. imedpub.comoup.com Metabolic engineering offers a promising alternative to overcome these limitations by enhancing the production of valuable compounds like Norpluviine and its derivatives in either plant in vitro systems or microbial biofactories. mdpi.comencyclopedia.pub

A primary goal of metabolic engineering in this context is to increase the flux through the biosynthetic pathway leading to the core AA precursor, 4′-O-methylnorbelladine, from which lycorine-type alkaloids, including this compound, are derived. nih.govresearchgate.net Research has shown that differentiated plant in vitro systems, such as shoot cultures, can accumulate significantly higher concentrations of AAs compared to undifferentiated callus cultures, making them a key focus for engineering efforts. mdpi.com However, scaling up these systems in bioreactors presents its own challenges. mdpi.com

Key strategies in the metabolic engineering of AA production include:

Overexpression of Key Biosynthetic Genes: Identifying and overexpressing rate-limiting enzymes in the pathway, such as norbelladine (B1215549) synthase or O-methyltransferases, can boost the production of intermediates. imedpub.com

Development of Engineered Microbial Systems: Introducing the genetic pathways for AA biosynthesis into fast-growing microbes like Escherichia coli or yeast (Saccharomyces cerevisiae) is a major objective. encyclopedia.pubbiorxiv.org This approach could enable sustainable and scalable production, potentially through a combination of chemical synthesis of precursors and their subsequent conversion by engineered microbes. encyclopedia.pub

Optimization of Culture Conditions: For plant in vitro systems, optimizing culture media and applying elicitors can stimulate the production of secondary metabolites. Two-phase bioreactor systems have also been shown to improve the yield of AAs by redirecting metabolism towards the desired products. mdpi.com

Despite progress, a complete understanding of the AA biosynthetic pathway and its regulation remains a critical bottleneck. oup.commdpi.com Further research using "omics" technologies is essential to identify all the genes and enzymes involved, which will unlock the full potential of metabolic engineering for the sustainable production of this compound and other valuable alkaloids. imedpub.comencyclopedia.pub

Synthetic Biology Approaches for Biosynthetic Pathway Elucidation and Manipulation

Synthetic biology provides a powerful toolkit for both deciphering and re-engineering complex biosynthetic pathways like that of the Amaryllidaceae alkaloids. biorxiv.orgillinois.edu These approaches allow researchers to build and test hypothetical pathway reconstructions in controlled heterologous systems, thereby validating gene function and creating platforms for novel compound generation. researchgate.netresearchgate.net

The elucidation of the pathway leading to this compound involves several key enzymatic steps starting from the common precursor 4'-O-methylnorbelladine. mdpi.com Synthetic biology has been instrumental in characterizing these steps. For instance, by expressing candidate genes from Amaryllidaceae plants in microbial hosts such as E. coli or Nicotiana benthamiana, researchers can functionally characterize enzymes like reductases and cytochrome P450s that catalyze specific reactions. researchgate.netbiorxiv.org This "bottom-up" reconstruction is crucial because many native Amaryllidaceae species are difficult to cultivate or genetically manipulate. illinois.edu

Key research findings enabled by synthetic biology include:

Heterologous Expression Systems: The reconstitution of partial or complete biosynthetic pathways in hosts like yeast and E. coli is a central strategy. biorxiv.orgbiorxiv.org This has been used to study the early stages of AA biosynthesis and to produce key intermediates. biorxiv.org

Enzyme Discovery and Characterization: Transcriptome sequencing of AA-producing plants has led to the identification of numerous candidate genes. nih.gov These genes can be synthesized and expressed in heterologous hosts to confirm their enzymatic activity, such as the condensation and reduction steps that form the initial alkaloid skeleton. researchgate.net

Biosensor Development: A significant challenge in engineering metabolic pathways is the rapid detection of the desired product. Researchers have developed genetically encoded biosensors that can detect key AA intermediates like 4'-O-methylnorbelladine. biorxiv.orgbiorxiv.org These biosensors can be coupled with machine learning algorithms to rapidly screen libraries of enzyme variants for improved activity, accelerating the engineering cycle. biorxiv.orgresearchgate.net

These synthetic biology strategies not only deepen our understanding of how plants like those in the Amaryllidaceae family produce a diverse array of alkaloids but also pave the way for the industrial-scale biomanufacturing of these valuable compounds. researchgate.netbiorxiv.org

Chemical Biology Tools for Investigating Biological Phenomena

Chemical biology utilizes small molecules, known as chemical probes, to study and manipulate biological systems. nih.gov Natural products and their derivatives, prized for their structural complexity and biological activity, are excellent starting points for developing such tools. nih.gov Alkaloids from the Amaryllidaceae family, including scaffolds related to this compound, are increasingly recognized for their potential in this arena. researchgate.net

The development of chemical probes allows for the investigation of protein function and cellular pathways with a level of temporal and spatial control that is often difficult to achieve with genetic methods alone. nih.govrsc.org While this compound itself is not yet widely established as a chemical probe, its structural class is a source of inspiration. Researchers construct small-molecule libraries based on natural product scaffolds to screen for modulators of specific biological targets. nih.gov

The process and applications in this field include:

Scaffold-Based Library Synthesis: Natural product scaffolds, such as the core structures of Amaryllidaceae alkaloids, are used as templates. nih.gov Chemical diversification of these scaffolds generates a library of related compounds that can be screened for specific biological activities, such as enzyme inhibition or receptor activation. mcmaster.ca

Target Identification and Validation: Hits from high-throughput screening campaigns can reveal new connections between small molecules and biological pathways. embl.org For example, a derivative of an Amaryllidaceae alkaloid might be found to selectively inhibit a particular kinase or interfere with a protein-protein interaction, thereby helping to elucidate the function of that protein. nih.gov

Probing Complex Processes: High-quality chemical probes can be used to study dynamic cellular processes like cell cycle progression or apoptosis. nih.govresearchgate.net The ability to rapidly and reversibly inhibit a target protein with a small molecule provides a powerful method for dissecting its role in a complex biological network.

The ultimate goal is to develop highly selective and potent chemical probes that can be used to generate meaningful biological data and validate new therapeutic targets. nih.govchemicalprobes.org The rich chemical diversity of Amaryllidaceae alkaloids provides a fertile ground for the discovery of such valuable research tools. nih.govresearchgate.net

Development of Novel Drug Development Scaffolds

Natural products have historically been a cornerstone of drug discovery, with many serving as the direct source or inspiration for new medicines. acs.org The Amaryllidaceae alkaloids (AAs) are a particularly attractive class of compounds due to their vast structural diversity and wide range of potent biological activities, including anticancer, antiviral, and acetylcholinesterase inhibitory effects. oup.combiorxiv.orgacs.org this compound, as a member of the lycorine-type alkaloids, represents a valuable scaffold that can be chemically modified to create novel therapeutic agents. nih.govresearchgate.net

A scaffold in drug design refers to the core chemical structure of a compound series. biosolveit.de By using a natural product like this compound as a starting scaffold, medicinal chemists can generate libraries of semi-synthetic derivatives. rsc.org This approach leverages the evolutionary optimization of the natural product's three-dimensional structure for biological activity while allowing for the fine-tuning of properties like potency, selectivity, and pharmacokinetic profiles. biosolveit.dersc.org

Key aspects of using this compound and related AA scaffolds in drug development include:

Structural Diversity: The Amaryllidaceae family produces over 650 different alkaloids built upon various core skeletons. oup.comrsc.org This diversity provides a rich resource for identifying promising starting points for different therapeutic targets. researchgate.net

Lead Optimization: Once a natural product with interesting activity is identified, semi-synthesis is used to create analogues. For example, modifications to the hydroxyl or methoxy (B1213986) groups on the this compound skeleton could lead to derivatives with enhanced potency against a specific cancer cell line or viral enzyme. acs.org This strategy has been successfully applied to other AAs to improve their therapeutic potential. acs.org

Scaffold Hopping: In cases where a particular scaffold has undesirable properties (e.g., toxicity), computational and synthetic techniques can be used to replace the core structure with a chemically distinct but functionally similar one, a process known as "scaffold hopping". biosolveit.de The knowledge gained from the this compound structure could inform the design of entirely new classes of compounds.

The use of isolated natural products like this compound as scaffolds for generating screening libraries is a powerful strategy that combines the chemical novelty of nature with the systematic optimization of modern medicinal chemistry, aiming to accelerate the discovery of next-generation drugs. rsc.org

Viii. Future Research Directions and Emerging Perspectives on Norpluviine

Elucidation of Undefined Biosynthetic Pathway Steps and Regulatory Mechanisms

Despite significant progress, the complete biosynthetic pathway of many Amaryllidaceae alkaloids, including the steps leading to and from Norpluviine, remains partially undefined. researchgate.netresearchgate.net Key areas for future investigation include the precise enzymatic reactions and regulatory networks that govern the intricate chemical transformations within the plant.

Early research utilized radiolabelling studies to outline the general biosynthetic framework. For instance, the conversion of cinnamic acid to the C6-C1 unit of this compound was studied using tritium (B154650) and 14C labeling, which helped to understand hydroxylation mechanisms in higher plants. ub.edunih.gov Similarly, double incorporation of tritium and 14C was used to investigate the stereospecific hydroxylation process in the conversion of this compound to lycorine (B1675740). rsc.orguqtr.ca

However, many of the enzymes responsible for these steps have yet to be identified and characterized. nih.gov The regulation of these pathways is also complex, involving a multi-layered system of biochemical, genomic, and physiological mechanisms. researchgate.net Future work will likely focus on:

Identifying missing enzymes: This includes the reductase that converts a Schiff-base to norbelladine (B1215549) and the enzymes involved in the carbon-carbon bond severing in the formation of certain alkaloids. researchgate.netnih.gov

Understanding regulatory networks: Research is needed to clarify how transcription factors and other regulatory proteins control the expression of biosynthetic genes in response to developmental and environmental cues. uqtr.cabiorxiv.org

Investigating substrate promiscuity: Some enzymes in the pathway, like noroxomaritidine/norcraugsodine reductase (NR), have shown the ability to act on multiple substrates, and further exploration of this flexibility is warranted. researchgate.net

Identification of Novel Biosynthetic Genes and Enzymes

The advent of next-generation sequencing and other high-throughput technologies has revolutionized the discovery of novel genes and enzymes involved in alkaloid biosynthesis. nih.gov By comparing the transcriptomes and genomes of different Amaryllidaceae species, researchers can identify candidate genes that are co-expressed with known biosynthetic genes. nih.govdrugtargetreview.com

Recent successes include the identification of norbelladine 4′-O-methyltransferase (N4OMT) and members of the cytochrome P450 family, such as CYP96T, which are crucial for the structural diversification of the alkaloid skeletons. researchgate.netresearchgate.net For example, LaCYP96T1 and LaCYP96T2 from Leucojum aestivum have been identified as the first monocot enzymes capable of catalyzing three different types of regioselective C-C phenol (B47542) couplings. researchgate.net

Future research will aim to:

Mine genomic and transcriptomic data: Continued sequencing of Amaryllidaceae species will provide a rich resource for identifying new biosynthetic gene clusters. nih.govdrugtargetreview.com

Functionally characterize candidate genes: Once identified, the function of these genes will need to be validated through techniques like transient expression in model plants such as Nicotiana benthamiana or heterologous expression in microorganisms. researchgate.netresearchgate.net

Explore uncharacterized enzymatic mechanisms: There are still unusual chemical reactions in the Amaryllidaceae alkaloid pathways, such as potential retro-Prins reactions, for which the enzymatic basis is unknown. nih.govnih.gov

Interdisciplinary Research for Comprehensive Understanding

A comprehensive understanding of this compound and its fellow alkaloids necessitates a collaborative, interdisciplinary approach. rsc.orguqtr.ca The complexity of these natural products requires the integration of expertise from various fields.

The advancement of knowledge in this area is propelled by a synergy between:

Natural Product Chemistry: For the isolation and structural elucidation of new and existing alkaloids. rsc.orgresearchgate.net

Synthetic Organic Chemistry: To confirm proposed biosynthetic pathways and create analogs for structure-activity relationship studies. rsc.orguqtr.ca

Biochemistry and Enzymology: To characterize the enzymes that catalyze the intricate steps of biosynthesis. researchgate.netrsc.org

Systems and Synthetic Biology: To reconstruct and optimize biosynthetic pathways in heterologous hosts for sustainable production. rsc.org

Pharmacology and Medicine: To investigate the therapeutic potential of these compounds. sci-hub.se

This interdisciplinary collaboration is crucial for translating fundamental discoveries in alkaloid biosynthesis into practical applications, such as the development of new drugs and biotechnological production platforms. rsc.orgresearchgate.net

Advanced Methodologies for Target Identification and Validation

Identifying the molecular targets of bioactive compounds like this compound is a critical step in understanding their mechanism of action and for drug development. wjbphs.com Modern approaches to target identification and validation are increasingly sophisticated, moving beyond traditional candidate-based methods. wjbphs.com

Key advanced methodologies include:

Genomics and Proteomics: Genome-wide association studies (GWAS), genomic sequencing, and proteomic profiling can help identify genes and proteins that are dysregulated in disease and may be potential targets. wjbphs.comnih.gov

Functional Genomics: Techniques like CRISPR-based screening and RNA interference (RNAi) allow for the systematic knockdown or knockout of genes to assess their role in disease phenotypes. wjbphs.comnuvisan.com

Advanced In Vitro Models: The use of organoids and patient-derived cell models provides more physiologically relevant systems for target validation. wjbphs.com

Computational Approaches: Machine learning, artificial intelligence, and quantitative systems pharmacology (QSP) can be used to analyze large datasets, predict target-disease relationships, and model the effects of therapeutic interventions. wjbphs.comnih.gov

Immunoassays: Techniques such as ELISA, western blotting, and immunohistochemistry are used to quantify and visualize protein expression and localization for target validation. rapidnovor.com

These cutting-edge methods will be instrumental in deconvoluting the complex pharmacology of this compound and other Amaryllidaceae alkaloids, paving the way for their rational development as therapeutic agents. nuvisan.com

Expanding Structural Diversity through Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic catalysis, offers a powerful strategy for expanding the structural diversity of natural products like this compound. frontiersin.orgmdpi.com This approach allows for the creation of novel alkaloid analogs that may possess improved therapeutic properties.

The key advantages of chemoenzymatic synthesis include:

High Selectivity: Enzymes provide exceptional regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods. frontiersin.orgsemanticscholar.org

Milder Reaction Conditions: Enzymatic reactions are typically performed under mild conditions, reducing the need for protecting groups and minimizing side reactions. frontiersin.org

Sustainability: Biocatalysis is generally more environmentally friendly than many chemical processes. mdpi.com

Recent advances in this field have enabled the synthesis of complex molecules, including N-glycans and various natural products. frontiersin.orgsemanticscholar.org By applying these methods to Amaryllidaceae alkaloid precursors, researchers can:

Generate Novel Derivatives: Create libraries of new compounds by using enzymes to modify the core alkaloid scaffolds. biorxiv.org

Improve Production Efficiency: Develop more efficient and scalable routes to valuable alkaloids and their intermediates. semanticscholar.org

Facilitate Structure-Activity Relationship Studies: Systematically modify the structure of alkaloids to understand how these changes affect their biological activity. nuvisan.com

Integration of "Omics" Technologies in Alkaloid Research

The integration of various "omics" technologies is transforming research on Amaryllidaceae alkaloids, providing a systems-level understanding of their biosynthesis and regulation. researchgate.netliverpool.ac.uk

The primary "omics" approaches being applied are:

Genomics: The sequencing of entire genomes provides the blueprint for all the potential biosynthetic genes in an organism. semanticscholar.org

Transcriptomics: By analyzing the complete set of RNA transcripts, researchers can identify which genes are actively being expressed in alkaloid-producing tissues. biorxiv.orgliverpool.ac.uk

Proteomics: The study of the entire protein complement of a cell or tissue allows for the direct identification of the enzymes involved in biosynthesis. nih.gov

Metabolomics: This involves the comprehensive analysis of all metabolites in a biological sample, providing a snapshot of the biochemical state and helping to identify pathway intermediates and final products. liverpool.ac.uk

The combination of these technologies, often referred to as multi-omics, allows for the correlation of gene expression with protein levels and metabolite profiles, providing a powerful tool for gene discovery and pathway elucidation. uqtr.casemanticscholar.org This integrated approach has been instrumental in recent advances in understanding Amaryllidaceae alkaloid biosynthesis and will continue to be a cornerstone of future research. uqtr.ca

Ecological and Physiological Roles of this compound and Amaryllidaceae Alkaloids

While the pharmacological properties of Amaryllidaceae alkaloids have been extensively studied, their ecological and physiological roles in the plants that produce them are less understood. mdpi.comresearchgate.net These compounds are likely not just metabolic byproducts but play crucial roles in the plant's defense and survival.

Potential ecological functions include:

Defense against Herbivores: The toxicity of many alkaloids, such as lycorine, suggests a role in deterring insects and other animals from feeding on the plants. nih.govmdpi.com Galanthamine's inhibition of acetylcholinesterase, a key enzyme in the nervous system of insects, supports this hypothesis. mdpi.com

Protection against Pathogens: Some Amaryllidaceae alkaloids have demonstrated antifungal and antibacterial properties, indicating they may protect the plant, particularly the nutrient-rich bulbs, from microbial infections. nih.govsci-hub.se

Allelopathic Effects: These alkaloids may be released into the soil to inhibit the growth of competing plants. nih.gov

Physiologically, these compounds may also be involved in regulating plant growth and development. For example, narciclasine (B1677919) has been shown to inhibit plant growth and interfere with the action of plant hormones. nih.gov Further research into the chemoecology and physiology of this compound and its related alkaloids will provide a more complete picture of their importance in nature. sci-hub.semdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。